![molecular formula C11H16ClN3O2 B2612053 2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one CAS No. 2411235-05-5](/img/structure/B2612053.png)
2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one is a synthetic organic compound that features a unique combination of a pyrazole ring and an oxazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the construction of the oxazepane ring. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Construction of the Oxazepane Ring: This step often involves the reaction of an amino alcohol with an epoxide or a halohydrin under basic conditions to form the oxazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could yield a ketone or carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique ring structures can be exploited in the design of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Wirkmechanismus
The mechanism of action of 2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
- 1-(1H-pyrazol-1-yl)-2-chloropropane
- 4-chloro-1,4-oxazepane
Uniqueness
2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one is unique due to the combination of the pyrazole and oxazepane rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-9(12)11(16)14-5-6-17-8-10(7-14)15-4-2-3-13-15/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKJYKYLJQPTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC(C1)N2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
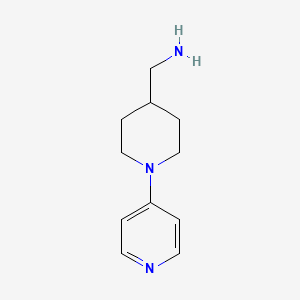
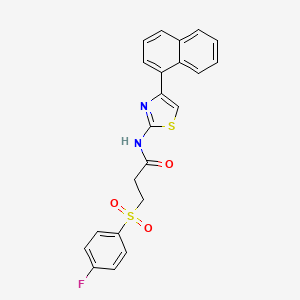
![N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide](/img/structure/B2611973.png)
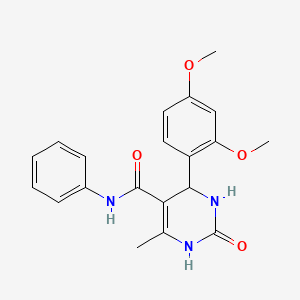
![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)
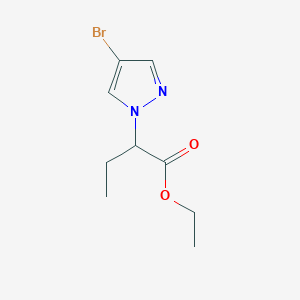
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)
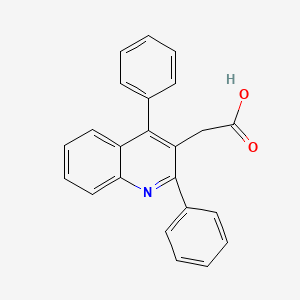
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611986.png)

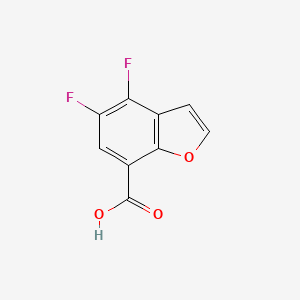
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(methylsulfanyl)phenyl]urea](/img/structure/B2611992.png)
![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)
